

Isophthalamide CAS number and molecular formula

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Compound of Interest

Compound Name: *Isophthalamide*

Cat. No.: *B1672271*

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An In-Depth Technical Guide to Isophthalamide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Isophthalamide

CAS Number: 1740-57-4^[1] Molecular Formula: C₈H₈N₂O₂^[1]

Introduction

Isophthalamide, also known as 1,3-benzenedicarboxamide, is an organic compound that serves as a fundamental building block in various fields of chemical and pharmaceutical sciences.^[1] Structurally, it is a benzenedicarboxamide functionally related to isophthalic acid.^[1] While **isophthalamide** itself has specific applications, its derivatives are of significant interest in materials science, particularly in the synthesis of high-performance polymers like poly(m-phenylene **isophthalamide**) (PMIA), and in drug development as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of **isophthalamide**, including its physicochemical properties, synthesis and analysis protocols, and its relevance in targeting signaling pathways in drug discovery.

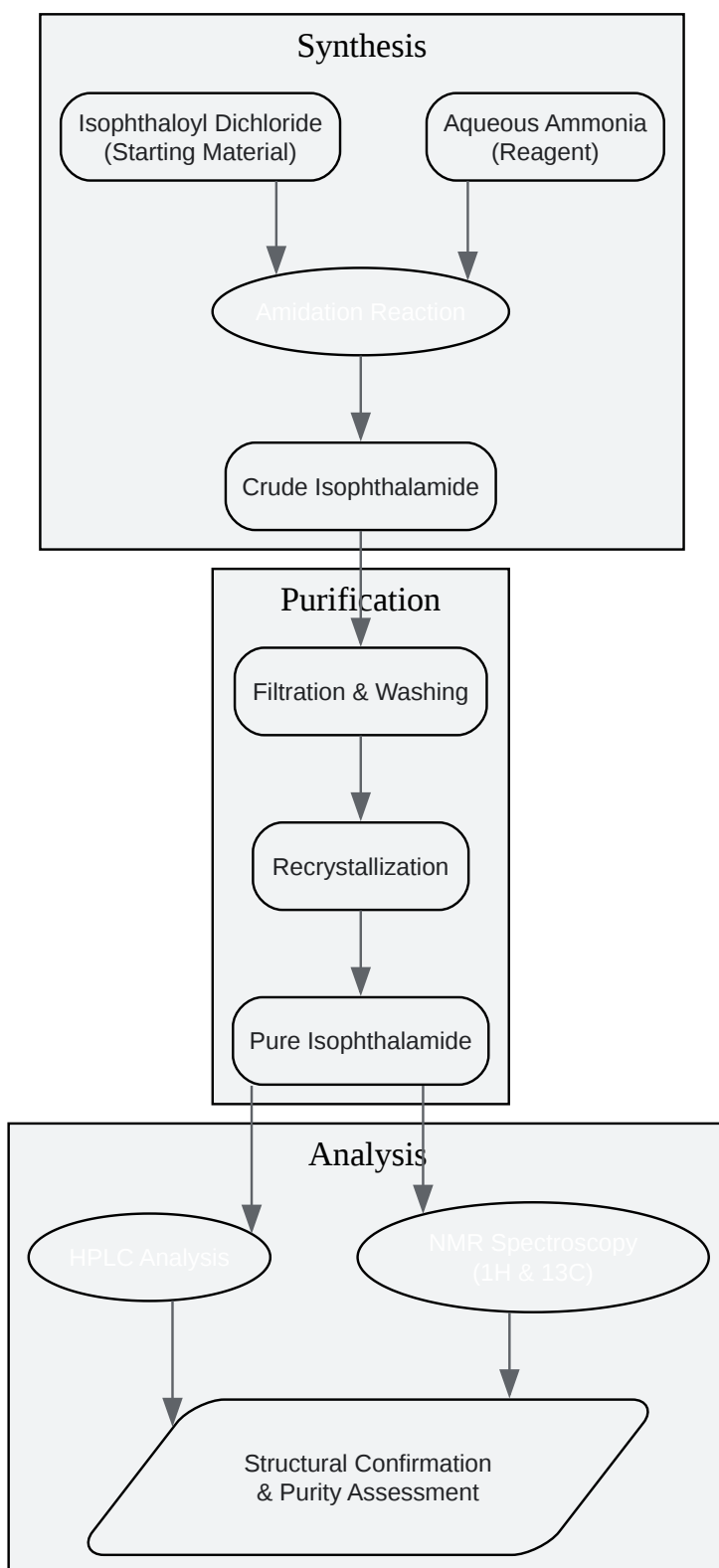
Physicochemical Properties

The following table summarizes the key physicochemical properties of **isophthalamide**.

Property	Value	Source
Molecular Weight	164.16 g/mol	[1]
IUPAC Name	benzene-1,3-dicarboxamide	[1]
Synonyms	1,3-Benzenedicarboxamide, m-Phthalamide	[1]
Physical State	Solid	TCI
Melting Point	>371 °C (decomposes) (for poly(m-phenylene isophthalamide))	Sigma-Aldrich
Solubility	Soluble in DMF-LiCl (for poly(m-phenylene isophthalamide))	Sigma-Aldrich
Density	1.38 g/mL at 25 °C (for poly(m- phenylene isophthalamide))	Sigma-Aldrich

Synthesis and Analysis Workflow

The general workflow for the synthesis and subsequent analysis of **isophthalamide** involves the conversion of an isophthalic acid derivative to the diamide, followed by purification and characterization.



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Caption: General workflow for the synthesis and analysis of **isophthalamide**.

Experimental Protocols

Synthesis of Isophthalamide

A common laboratory-scale synthesis of **isophthalamide** involves the reaction of isophthaloyl dichloride with an excess of ammonia.

Materials:

- Isophthaloyl dichloride
- Concentrated aqueous ammonia
- Deionized water
- Ethanol

Procedure:

- In a well-ventilated fume hood, a solution of isophthaloyl dichloride in a suitable organic solvent (e.g., tetrahydrofuran) is prepared in a reaction flask equipped with a magnetic stirrer and an addition funnel.
- The flask is cooled in an ice bath.
- Concentrated aqueous ammonia is added dropwise to the stirred solution of isophthaloyl dichloride. An excess of ammonia is used to ensure complete reaction and to neutralize the hydrochloric acid byproduct.
- A white precipitate of **isophthalamide** forms immediately.
- After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.
- The precipitate is collected by vacuum filtration and washed thoroughly with deionized water to remove ammonium chloride and any unreacted ammonia.
- The crude product is then washed with a small amount of cold ethanol.

- For further purification, the **isophthalamide** can be recrystallized from hot water or a suitable organic solvent.
- The purified product is dried in a vacuum oven.

Analytical Characterization

A general reverse-phase HPLC method can be developed for assessing the purity of synthesized **isophthalamide**.

Chromatographic Conditions (Example):

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A gradient of acetonitrile and water (e.g., starting with a higher water concentration and increasing the acetonitrile concentration over time).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Sample Preparation: A dilute solution of **isophthalamide** is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). The solution should be filtered through a 0.2 μ m syringe filter before injection.

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject a blank (solvent) to ensure the system is clean.
- Inject the prepared **isophthalamide** sample.

- Analyze the resulting chromatogram for the retention time and peak area of **isophthalamide** and any impurities. The purity can be calculated based on the relative peak areas.

^1H and ^{13}C NMR are essential for the structural confirmation of **isophthalamide**.

Sample Preparation:

- Dissolve 5-10 mg of the purified **isophthalamide** in approximately 0.6 mL of a deuterated solvent, such as DMSO- d_6 .
- Transfer the solution to a 5 mm NMR tube.

^1H NMR (400 MHz, DMSO- d_6):[2]

- $\delta \sim 8.43$ ppm (s, 1H): Aromatic proton between the two amide groups.
- $\delta \sim 8.12$ ppm (br s, 2H): Amide N-H protons.
- $\delta \sim 8.04$ ppm (dd, 2H): Aromatic protons ortho to the amide groups.
- $\delta \sim 7.57$ ppm (t, 1H): Aromatic proton para to both amide groups.
- $\delta \sim 7.54$ ppm (br s, 2H): Amide N-H protons.

^{13}C NMR (DMSO- d_6):[2]

- $\delta \sim 167.6$ ppm: Carbonyl carbon of the amide groups.
- $\delta \sim 134.4$ ppm: Aromatic quaternary carbons attached to the amide groups.
- $\delta \sim 130.0$ ppm: Aromatic CH carbons ortho to the amide groups.
- $\delta \sim 128.2$ ppm: Aromatic CH carbon para to both amide groups.
- $\delta \sim 126.8$ ppm: Aromatic CH carbon between the two amide groups.

Relevance in Drug Development and Signaling Pathways

While **isophthalamide** itself is not a prominent therapeutic agent, its core structure is a valuable scaffold in medicinal chemistry. Derivatives of **isophthalamide** have been synthesized and investigated for various therapeutic activities, including as anticancer agents.
[3]

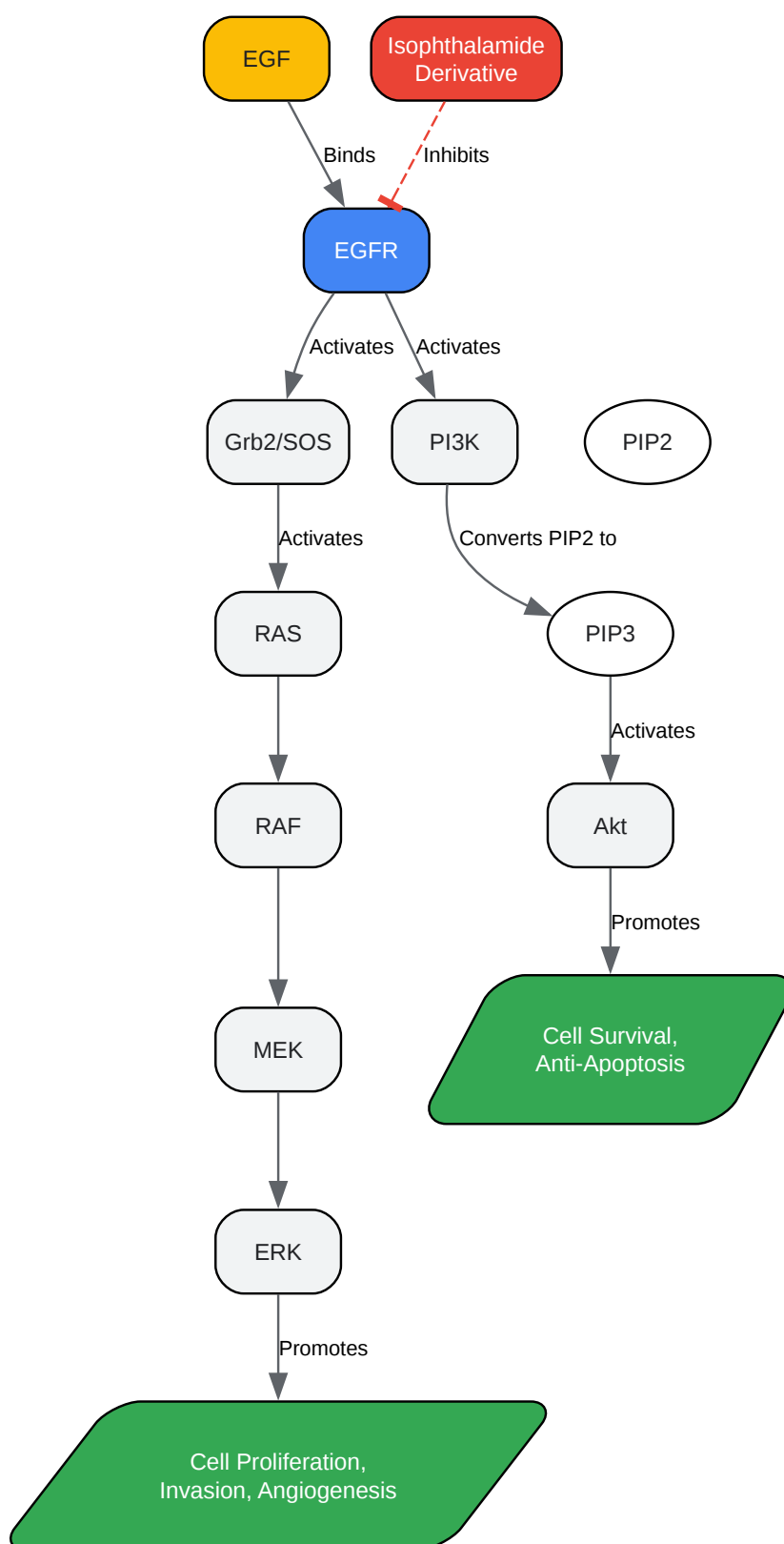
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several studies have focused on **isophthalamide**-based derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).
[3][4] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
[5]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events. This begins with receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated sites act as docking stations for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MAPK pathway and the PI3K-Akt pathway.
[5][6]

- RAS-RAF-MAPK Pathway: This pathway is crucial for cell proliferation.
- PI3K-Akt Pathway: This pathway is a major regulator of cell survival and apoptosis inhibition.
[7][8][9][10]

By inhibiting the tyrosine kinase activity of EGFR, **isophthalamide** derivatives can block these downstream pathways, leading to reduced cancer cell proliferation and survival.
[3]

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Caption: Simplified EGFR signaling pathway and the inhibitory action of **isophthalamide** derivatives.

Conclusion

Isophthalamide is a chemically significant molecule with a well-defined structure and properties. While its direct applications in drug development are limited, its role as a scaffold for the synthesis of high-performance polymers and novel therapeutic agents is substantial. The ability of **isophthalamide** derivatives to target key signaling pathways, such as the EGFR pathway, highlights their potential in the development of new anticancer therapies. The experimental protocols outlined in this guide provide a foundational framework for the synthesis and analysis of **isophthalamide**, enabling further research and development in this promising area.

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